molecular formula C22H21NO B073412 4-(Dibenzylamino)-2-methylbenzaldehyde CAS No. 1424-65-3

4-(Dibenzylamino)-2-methylbenzaldehyde

Cat. No. B073412
CAS RN: 1424-65-3
M. Wt: 315.4 g/mol
InChI Key: JMVDVHYMDWJOSI-UHFFFAOYSA-N
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Description

4-(Dibenzylamino)-2-methylbenzaldehyde (DBAMB) is a type of aldehyde compound that is used in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2018, and is gaining popularity as an important intermediate in various organic synthesis reactions.

Scientific Research Applications

Synthesis and Structural Analysis

4-(Dibenzylamino)-2-methylbenzaldehyde has been involved in various synthetic pathways, demonstrating its versatility as a chemical building block. For example, Wu et al. (2005) synthesized N,N-Dibenzyl-4-(4,4-diphenylbuta-1,3-dienyl)-3-methyl­aniline by reacting 4-(N,N-dibenzylamino)-2-methyl­benzaldehyde with a phosphonate carbanion. This showcases the compound's utility in creating complex structures via the Wittig–Horner reaction (Wu, Li, Xu, & Wang, 2005).

Organic Synthesis

In organic synthesis, this compound is employed as a chiral building block. Reetz & Lee (2001) highlighted its use in transforming N,N-Dibenzylamino aldehydes to aldimines, followed by diastereoselective methylene transfer, to obtain alpha-amino aziridines (Reetz & Lee, 2001). Andrés et al. (2007) also utilized homochiral α-dibenzylamino aldehydes in reactions with 4-butenylmagnesium bromide, leading to enantioenriched 2- and 2,6-substituted 3-piperidinols (Andrés, Pedrosa, & Pérez-Encabo, 2007).

Crystallography and Materials Science

Okamoto, Oguni, & Sagawa (1997) studied the crystal nucleation process of 4-dibenzylamino-2-methylbenzaldehyde derivatives, revealing insights into the generation and extinction of crystal nuclei at temperatures below the glass transition, contributing to the understanding of material properties at the molecular level (Okamoto, Oguni, & Sagawa, 1997).

Catalysis and Green Chemistry

In the field of catalysis and sustainable chemistry, Moteki, Rowley, & Flaherty (2016) described how 2- and 4-Methylbenzaldehyde precursors, related to this compound, are formed in ethanol upgrading reactions on hydroxyapatite catalysts, highlighting a path for converting bioethanol to value-added chemicals (Moteki, Rowley, & Flaherty, 2016).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Dibenzylamino)benzeneboronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

A structurally similar compound, 4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid, has been reported to target the tyrosine-protein phosphatase non-receptor type 1 in humans . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific biochemical pathways.

Mode of Action

Based on the structural similarity to 4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid, it could be hypothesized that it may interact with its target enzyme to modulate its activity

Biochemical Pathways

Given its potential interaction with tyrosine-protein phosphatase, it could influence pathways regulated by this enzyme . These may include pathways involved in cell growth and division, signal transduction, and other cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Dibenzylamino)-2-methylbenzaldehyde are not well-studied. As such, its impact on bioavailability is currently unknown. Similar compounds have shown significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

Based on its potential target, it could influence cellular processes regulated by tyrosine-protein phosphatase, potentially affecting cell growth, division, and signal transduction .

properties

IUPAC Name

4-(dibenzylamino)-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-18-14-22(13-12-21(18)17-24)23(15-19-8-4-2-5-9-19)16-20-10-6-3-7-11-20/h2-14,17H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVDVHYMDWJOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545903
Record name 4-(Dibenzylamino)-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1424-65-3
Record name 4-(Dibenzylamino)-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Can 4-(Dibenzylamino)-2-methylbenzaldehyde crystallize at temperatures below its glass transition temperature?

A: Yes, research has shown that this compound can indeed crystallize at temperatures significantly lower than its glass transition temperature (Tg). Experiments using differential scanning calorimetry (DSC) revealed that while the compound's Tg is 286 K, crystal nucleation was observed even at temperatures as low as 120 K. [, ] This suggests that the molecular rearrangement processes governing nucleation can occur at much faster rates than the timescale of the annealing experiments. [, ]

Q2: What is the significance of the observed "extinction" of crystal nuclei in this compound?

A: The research observed that a crystal nucleus formed in this compound at 220 K could be extinguished by rapidly heating the sample above 300 K. [, ] This phenomenon is explained by classical nucleation theory. While the nucleus formed at low temperatures might be stable under those conditions, rapid heating shifts the thermodynamic balance, making the existence of the nucleus unfavorable at the higher temperature, leading to its dissolution.

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